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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B7722540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

hydroxy-5-methylpyridine (CAS No: 1003-68-5), a key heterocyclic compound with applications

in organic synthesis and as a potential intermediate in the development of pharmaceuticals and

agrochemicals.[1][2][3] This document compiles and presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside

detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-hydroxy-5-methylpyridine.

Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-hydroxy-5-methylpyridine exhibits characteristic signals for its

aromatic protons and the methyl substituent. The data presented here is consistent with the

structure of the molecule.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~7.23 d 9.1

H-4 ~6.93 dd 9.1, 2.6

H-3 ~6.45 d 2.6

-CH₃ ~2.06 s -

-OH ~13.17 br s -

Source: ChemicalBook[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
While experimental ¹³C NMR data for 2-hydroxy-5-methylpyridine is not readily available in

tabulated form, the following are predicted chemical shifts based on the analysis of its isomer,

5-hydroxy-2-methylpyridine, and general principles of NMR spectroscopy for substituted

pyridines.[5][6] The electronegativity of the nitrogen and oxygen atoms, as well as the electron-

donating effect of the methyl group, are the primary influences on the chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~165

C-6 ~140

C-4 ~135

C-5 ~125

C-3 ~115

-CH₃ ~17

Table 3: Infrared (IR) Spectroscopy Peak Assignments
The IR spectrum of 2-hydroxy-5-methylpyridine displays characteristic absorption bands

corresponding to its functional groups. The broad O-H stretch is indicative of hydrogen
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bonding, and the C=O stretch suggests the presence of the pyridone tautomer in the solid

state.

Wavenumber (cm⁻¹) Vibration Mode Intensity

3400-2800 O-H and N-H stretch Broad, Strong

~3050 Aromatic C-H stretch Medium

~2950 Aliphatic C-H stretch Medium

~1650 C=O stretch (Amide I) Strong

~1600, ~1480 C=C and C=N ring stretching Medium-Strong

~1250 C-O stretch Medium

850-800 C-H out-of-plane bending Strong

Note: Peak positions are approximate and can vary based on the sample preparation method.

Table 4: Mass Spectrometry Data
Mass spectrometry of 2-hydroxy-5-methylpyridine confirms its molecular weight. The

fragmentation pattern is characteristic of a substituted pyridine.

m/z Interpretation Relative Abundance

109 [M]⁺ (Molecular Ion) High

81 [M - CO]⁺ Moderate

80 [M - CHO]⁺ High

53 C₄H₅⁺ Moderate

Source: PubChem[7]

Experimental Protocols
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Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines is as follows:

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of TMS as an internal standard. Transfer the solution to a 5 mm NMR tube. Place the NMR tube in the spectrometer (e.g., 400 MHz or higher).Analysis Tune and shim the instrument to optimize magnetic field homogeneity. Acquire ¹H and ¹³C spectra at room temperature. Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Reference the spectra to the TMS or residual solvent peak.

Click to download full resolution via product page

NMR Data Acquisition Workflow

For ¹H NMR, a standard pulse program with a spectral width of 12-15 ppm is typically used. For

¹³C NMR, a proton-decoupled pulse sequence is employed with a wider spectral width of

approximately 200-220 ppm. The number of scans is significantly higher for ¹³C NMR to

achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for

obtaining the IR spectrum of a solid sample like 2-hydroxy-5-methylpyridine.

Instrument Setup Sample Analysis Post-Analysis

Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. Place a small amount of the solid sample onto the ATR crystal.Measurement Apply pressure to ensure good contact. Collect the sample spectrum (e.g., 4000-400 cm⁻¹). Clean the ATR crystal thoroughly with a suitable solvent.

Click to download full resolution via product page

ATR-IR Spectroscopy Workflow
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Alternatively, the KBr pellet method can be used, where a small amount of the sample is

ground with spectroscopic grade potassium bromide and pressed into a thin pellet.[8]

Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of small organic molecules.

Sample Introduction Ionization & Analysis Data Interpretation

Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC inlet). Bombard the sample with high-energy electrons (~70 eV).Analysis Separate the resulting ions based on their mass-to-charge ratio. Detect the ions to generate the mass spectrum. Identify the molecular ion peak. Analyze the fragmentation pattern to deduce structural information.

Click to download full resolution via product page

Mass Spectrometry Workflow

The fragmentation pattern provides valuable information about the stability of the molecule and

its constituent parts. For 2-hydroxy-5-methylpyridine, common fragmentation pathways involve

the loss of carbon monoxide (CO) and a formyl radical (CHO) from the pyridone ring.[9][10]

Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly linking 2-hydroxy-5-

methylpyridine to specific signaling pathways. However, substituted pyridine derivatives are

known to be biologically active and are found in many natural products and pharmaceuticals.[1]

[2] They can act as intermediates in the synthesis of compounds with a wide range of

therapeutic applications, including antibacterial and cardiovascular drugs.[1] Further research

is required to elucidate the specific biological targets and mechanisms of action for 2-hydroxy-

5-methylpyridine.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

2-hydroxy-5-methylpyridine. The presented data and experimental protocols are intended to

support researchers in the fields of chemical synthesis, drug discovery, and materials science.
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The availability of this foundational data is crucial for the quality control and further

development of novel applications for this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7722540?utm_src=pdf-custom-synthesis
https://www.pipzine-chem.com/products/pyridine/2-hydroxy-5-methylpyridine.html
https://www.pipzine-chem.com/products/pyridine/2-hydroxy-5-methylpyridine.html
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/194942-2-hydroxy-5-methylpyridine.html?SubmitCurrency=1&id_currency=5
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-hydroxy-5-methylpyridine-in-modern-organic-synthesis-em
https://m.chemicalbook.com/SpectrumEN_1003-68-5_1HNMR.htm
https://dev.spectrabase.com/spectrum/7BmxOovNs1N
https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-5-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-methylpyridine
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b7722540#spectroscopic-data-nmr-ir-mass-spec-of-2-hydroxy-5-methylpyridine
https://www.benchchem.com/product/b7722540#spectroscopic-data-nmr-ir-mass-spec-of-2-hydroxy-5-methylpyridine
https://www.benchchem.com/product/b7722540#spectroscopic-data-nmr-ir-mass-spec-of-2-hydroxy-5-methylpyridine
https://www.benchchem.com/product/b7722540#spectroscopic-data-nmr-ir-mass-spec-of-2-hydroxy-5-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7722540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7722540?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7722540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

